![molecular formula C13H17N3O4 B14211623 N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide CAS No. 828927-35-1](/img/structure/B14211623.png)
N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide is a synthetic compound characterized by the presence of propargyl groups and alanine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-alanine are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Coupling Reaction: The protected L-alanine is then coupled with propargylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like azides or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted derivatives with azides or thiols.
Wissenschaftliche Forschungsanwendungen
N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials and chemical probes.
Wirkmechanismus
The mechanism of action of N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide involves its interaction with molecular targets such as enzymes and receptors. The propargyl groups can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The compound can also participate in bioorthogonal reactions, enabling site-specific labeling of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A clickable amino acid derivative used for site-specific incorporation into proteins.
Benzyl(methyl)(prop-2-yn-1-yl)amine: Known for its use in various organic synthesis reactions.
Uniqueness
N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide is unique due to its dual propargyl groups and alanine residues, which provide versatility in chemical modifications and biological applications. Its ability to undergo a wide range of chemical reactions and its potential in various research fields make it a valuable compound.
Eigenschaften
CAS-Nummer |
828927-35-1 |
|---|---|
Molekularformel |
C13H17N3O4 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
prop-2-ynyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-5-7-14-11(17)9(3)15-12(18)10(4)16-13(19)20-8-6-2/h1-2,9-10H,7-8H2,3-4H3,(H,14,17)(H,15,18)(H,16,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
OCMMESGNSUMLKZ-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC#C)NC(=O)[C@H](C)NC(=O)OCC#C |
Kanonische SMILES |
CC(C(=O)NCC#C)NC(=O)C(C)NC(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


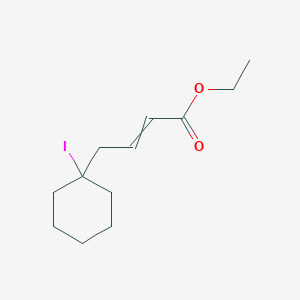
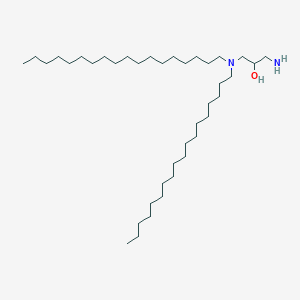
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)

![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
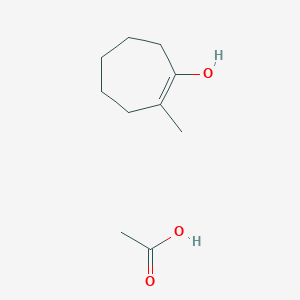
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
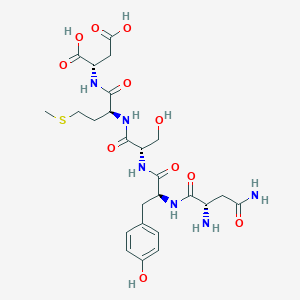
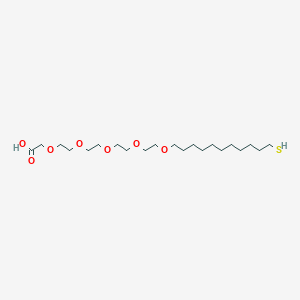


![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
